molecular formula C13H4ClF11O2 B6336745 4-(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl)benzoyl chloride CAS No. 1262416-01-2

4-(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl)benzoyl chloride

Cat. No.: B6336745
CAS No.: 1262416-01-2
M. Wt: 436.60 g/mol
InChI Key: IDPNBGUSQKUOBR-UHFFFAOYSA-N
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Description

4-(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl)benzoyl chloride is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions to ensure the formation of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Dehydrating Agents: Thionyl chloride, oxalyl chloride

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    Carboxylic Acids: Formed from hydrolysis

Scientific Research Applications

4-(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl)benzoyl chloride is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules, enhancing their stability and reactivity.

    Biology: Employed in the modification of biomolecules to study their interactions and functions.

    Medicine: Investigated for its potential use in drug development due to its ability to improve the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the production of high-performance materials such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl)benzoyl chloride involves its ability to form strong covalent bonds with nucleophiles. The electron-withdrawing effect of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack. This property is exploited in various chemical reactions to modify and synthesize complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Octafluoro-1-pentanol

Uniqueness

Compared to similar compounds, 4-(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl)benzoyl chloride stands out due to its high degree of fluorination, which imparts exceptional thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring durable and stable materials .

Properties

IUPAC Name

4-(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4ClF11O2/c14-8(27)6-3-1-5(2-4-6)7(26)9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)25/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPNBGUSQKUOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4ClF11O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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